O-Tigloylgymnemagenin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

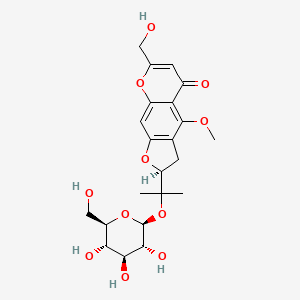

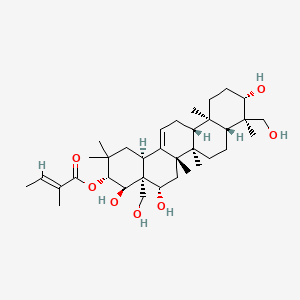

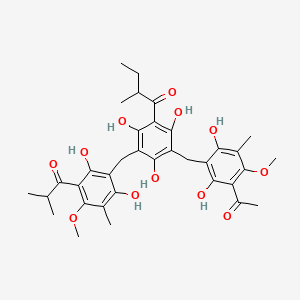

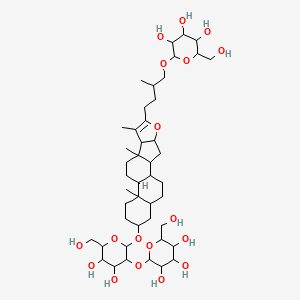

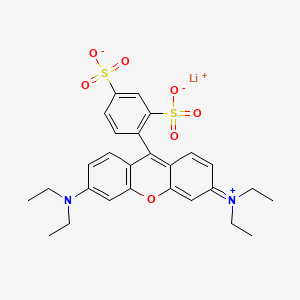

O-Tigloylgymnemagenin is a type of acylated triterpenes . It is a compound that has been isolated from Gymnema sylvestre .

Molecular Structure Analysis

The molecular formula of O-Tigloylgymnemagenin is C35H56O7 . Its exact mass and monoisotopic mass are both 588.40260412 g/mol . The InChI and SMILES strings provide a textual representation of the molecule’s structure .

Physical And Chemical Properties Analysis

O-Tigloylgymnemagenin has a molecular weight of 588.8 g/mol . It has 5 hydrogen bond donors and 7 hydrogen bond acceptors . The compound also has 5 rotatable bonds .

Applications De Recherche Scientifique

Inhibition of Sodium-Dependent Glucose Transporter 1 (SGLT1) : Gymnemic acids, including O-Tigloylgymnemagenin, have been found to inhibit SGLT1. This effect can potentially reduce glucose absorption in the gastrointestinal tract, which is beneficial for managing blood sugar levels in type II diabetes (Wang et al., 2014).

Effectiveness in Diabetes Management : The research also supports the traditional use of Gymnema sylvestre in diabetes management. Compounds isolated from this plant, including those related to O-Tigloylgymnemagenin, have been shown to inhibit the increase of serum glucose level in rats (Yoshikawa et al., 1997).

Potential for New Diabetes Treatments : The unique mechanism of action of these compounds, including O-Tigloylgymnemagenin, provides a novel avenue for the development of new diabetes treatments. This opens up possibilities for more effective management of this condition, with potentially fewer side effects compared to traditional medications.

Mécanisme D'action

Propriétés

IUPAC Name |

[(3R,4R,4aR,5S,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-4,5,10-trihydroxy-4a,9-bis(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicen-3-yl] (E)-2-methylbut-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H56O7/c1-9-20(2)29(41)42-28-27(40)35(19-37)22(16-30(28,3)4)21-10-11-24-31(5)14-13-25(38)32(6,18-36)23(31)12-15-33(24,7)34(21,8)17-26(35)39/h9-10,22-28,36-40H,11-19H2,1-8H3/b20-9+/t22-,23+,24+,25-,26-,27-,28-,31-,32-,33+,34+,35-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVFCKHLBNXUAAD-DQGOMBRUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)O)C)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C(=O)O[C@H]1[C@@H]([C@@]2([C@H](C[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@@]5(C)CO)O)C)C)[C@@H]2CC1(C)C)C)O)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H56O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

588.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What is the significance of the structural differences among gymnemic acids in relation to their activity?

A2: The research emphasizes the impact of even minor structural variations on the biological activity of gymnemic acids []. For example, the presence and position of acetyl groups within the gymnemoside structure significantly influenced their ability to inhibit glucose absorption. The study specifically found that an acetyl group linked to the 16- or 22-hydroxyl group in gymnemosides a and b could easily migrate to the 28-hydroxyl group, which may have implications for their activity. This highlights the need for further research to understand the structure-activity relationships of gymnemic acids and to potentially design more potent and selective inhibitors of glucose absorption.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,7-Diazabicyclo[4.2.0]octan-8-one](/img/structure/B591331.png)

![5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarboxylic Acid](/img/no-structure.png)